REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]([CH3:17])[CH2:18][CH2:19][CH:20]([CH3:21])[C:22]12[O:23][CH2:24]2.[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH:7]1[CH3:8]>>[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH2:7]1
|
Name
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CC1CCC(C)C2(CO2)C1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C2(CO2)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C(C)(C)C1C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCC(C)(C)C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]([CH3:17])[CH2:18][CH2:19][CH:20]([CH3:21])[C:22]12[O:23][CH2:24]2.[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH:7]1[CH3:8]>>[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH2:7]1
|
Name
|
CC1CCC(C)C2(CO2)C1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C2(CO2)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C(C)(C)C1C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCC(C)(C)C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]([CH3:17])[CH2:18][CH2:19][CH:20]([CH3:21])[C:22]12[O:23][CH2:24]2.[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH:7]1[CH3:8]>>[CH3:1][C:2]1([CH3:12])[CH:3]([CH:10]=[O:11])[CH:4]([CH3:9])[CH2:5][CH2:6][CH2:7]1
|
Name
|
CC1CCC(C)C2(CO2)C1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C2(CO2)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C)C(C)(C)C1C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCC(C)(C)C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |